molecular formula C24H21ClN2O3S B2805458 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 891091-77-3

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2805458
CAS No.: 891091-77-3
M. Wt: 452.95
InChI Key: FGWGPSJOGGDVPD-UHFFFAOYSA-N
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Description

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction, where the sulfonyl-indole intermediate reacts with 3-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the sulfonyl-indole-chlorobenzyl intermediate with o-toluidine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure, which may interact with biological targets such as enzymes or receptors.

    Material Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and indole groups may facilitate binding to active sites, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
  • 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(o-tolyl)acetamide
  • 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide

Uniqueness

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of the 3-chlorobenzyl group and the o-tolyl acetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-7-2-4-11-21(17)26-24(28)15-27-14-23(20-10-3-5-12-22(20)27)31(29,30)16-18-8-6-9-19(25)13-18/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWGPSJOGGDVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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